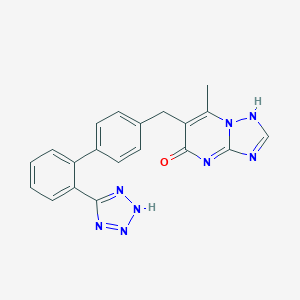
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism or cell. For example, it has been shown to inhibit the growth of bacteria by interfering with the synthesis of their cell wall.
Efectos Bioquímicos Y Fisiológicos
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, it has been found to inhibit the growth of bacteria, fungi, and parasites by disrupting their cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to investigate its potential as a novel antimicrobial agent for the treatment of drug-resistant infections. Another direction is to explore its anticancer activity and potential use in cancer therapy. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings. Finally, the development of new synthetic methods and analogs of this compound could lead to the discovery of more potent and selective agents for various applications.
Métodos De Síntesis
The synthesis method of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-methyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidin-5(4H)-one with 2-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
168152-87-2 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C20H16N8O |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
7-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16N8O/c1-12-17(19(29)23-20-21-11-22-28(12)20)10-13-6-8-14(9-7-13)15-4-2-3-5-16(15)18-24-26-27-25-18/h2-9,11H,10H2,1H3,(H,21,22,23,29)(H,24,25,26,27) |
Clave InChI |
GSPDJXQIQJNQFN-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
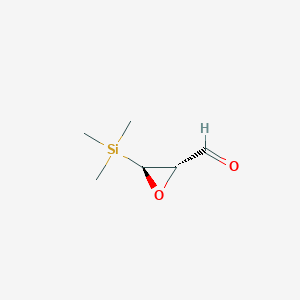
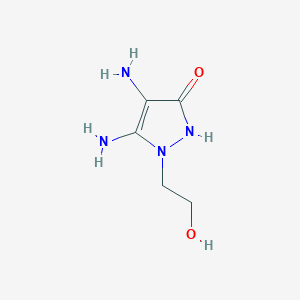
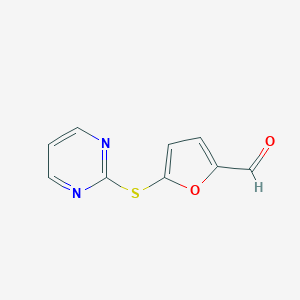
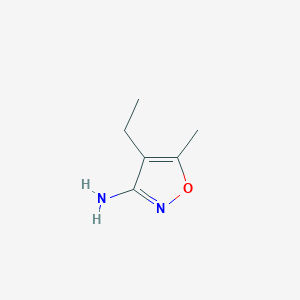
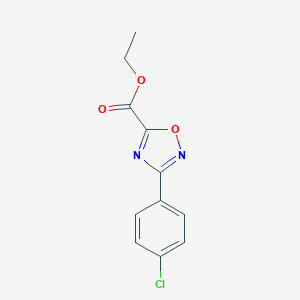

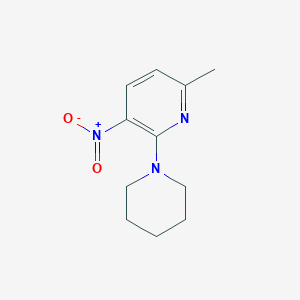
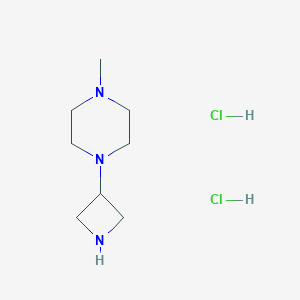
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
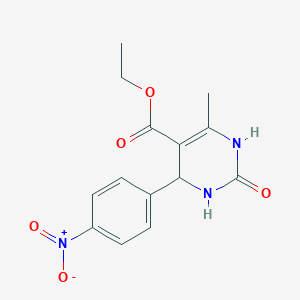
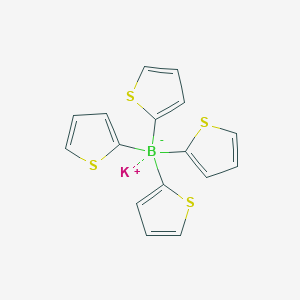
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)